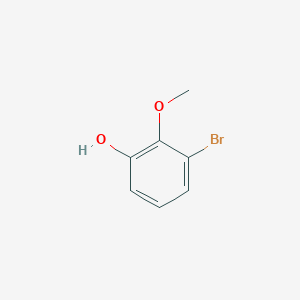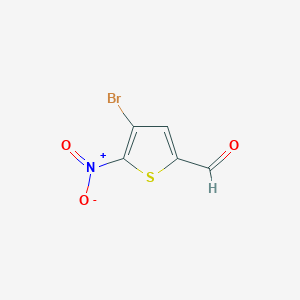
5-Bromo-2-chloronicotinonitrile
Overview
Description
5-Bromo-2-chloronicotinonitrile is an organic compound with the molecular formula C6H2BrClN2 . It belongs to the family of halogenated pyridine derivatives, which possess unique chemical and biological properties.
Synthesis Analysis
The synthesis of 5-Bromo-2-chloronicotinonitrile involves the reaction of 2-chloro-5-bromopyridine with potassium cyanide in the presence of a base such as sodium hydride or potassium hydroxide. Another method involves chlorinating 5-Bromo-nicotinic acid with SOCl2 to prepare 5-Bromo-nicotinate, which is then reacted with ammonium aqueous to prepare 5-Bromo-nicotinamide. The 5-Bromo-nicotinonitrile is then obtained by 5-Bromo-nicotinamide via a reflux reaction at 110 ℃ with POCl3 as the oxidant .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloronicotinonitrile is characterized by the presence of bromine, chlorine, and nitrile groups attached to a pyridine ring . The IUPAC name for this compound is 5-bromo-2-chloropyridine-3-carbonitrile .Chemical Reactions Analysis
5-Bromo-2-chloronicotinonitrile is reactive towards nucleophiles such as amines, thiols, and alcohols. The compound can undergo substitution reactions with different electrophiles, such as bromine and chlorine, to produce a wide range of substituted pyridine derivatives.Physical And Chemical Properties Analysis
5-Bromo-2-chloronicotinonitrile exhibits several physical and chemical properties that make it an attractive compound for various applications. The compound has a molecular weight of 217.45 g/mol and a density of 1.76 g/cm^3 . It has a low aqueous solubility and is considered a relatively stable compound at standard conditions .Scientific Research Applications
Precursor for Synthesis
5-Bromo-2-chloronicotinonitrile is an important precursor for the synthesis of various compounds. It can be used to create a wide range of substances in the laboratory, making it a valuable tool for chemists.
Pharmaceuticals
This compound has potential applications in the pharmaceutical industry. Its unique properties could be harnessed to develop new drugs, although specific research into this application is not widely documented.
Agrochemicals
5-Bromo-2-chloronicotinonitrile could also be used in the production of agrochemicals. These are chemicals used in agriculture, such as pesticides and fertilizers, which help to increase crop yields and protect plants from diseases.
Materials Science
In the field of materials science, 5-Bromo-2-chloronicotinonitrile could be used to create new materials. Its unique chemical structure could lead to the development of materials with novel properties.
Organic Synthesis
This compound can be used in organic synthesis. Organic synthesis is a method of constructing complex organic molecules by connecting together simpler ones. The presence of bromine and chlorine atoms in 5-Bromo-2-chloronicotinonitrile makes it a good candidate for reactions involving nucleophilic substitution.
Research Tool
5-Bromo-2-chloronicotinonitrile is also used as a research tool in scientific studies . Its unique properties and ability to react with other compounds make it useful for exploring new chemical reactions and processes.
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The pharmacokinetic properties of 5-Bromo-2-chloronicotinonitrile include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . Its lipophilicity, as indicated by Log Po/w values, suggests good bioavailability .
properties
IUPAC Name |
5-bromo-2-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOHJAYYYVQBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620594 | |
| Record name | 5-Bromo-2-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloronicotinonitrile | |
CAS RN |
405224-23-9 | |
| Record name | 5-Bromo-2-chloro-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405224-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloronicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride](/img/structure/B1291351.png)